Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry
Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry
An In-depth Technical Guide to 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic Acid
In the landscape of modern drug discovery, the rational design of small molecules with precisely controlled three-dimensional conformations is paramount. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds due to their unique combination of rigidity and stability.[1] Unlike more flexible aliphatic chains or larger ring systems, the constrained nature of the azetidine ring allows for a significant reduction in the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This guide focuses on a key derivative, 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid (CAS Number: 1001026-41-0 ), a versatile building block for researchers engaged in the synthesis of novel therapeutics.[2][3]
The incorporation of a trifluoroacetyl group on the azetidine nitrogen further enhances its utility. The electron-withdrawing nature of the trifluoromethyl moiety modulates the basicity of the nitrogen and can impart favorable properties such as increased metabolic stability and altered lipophilicity. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound's properties, synthesis, applications, and handling protocols, grounded in established scientific principles.
Core Physicochemical and Structural Data
A thorough understanding of a compound's fundamental properties is the foundation for its effective application. The key identifiers and characteristics of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1001026-41-0 | [2][3] |
| IUPAC Name | 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid | [3][4] |
| Molecular Formula | C₆H₆F₃NO₃ | [5] |
| Molecular Weight | 197.11 g/mol | |
| Monoisotopic Mass | 197.02998 Da | [5] |
| Canonical SMILES | C1C(CN1C(=O)C(F)(F)F)C(=O)O | [5] |
| InChIKey | FMPNGUOKMPVJQV-UHFFFAOYSA-N | [5] |
Synthesis and Purification: An Expert's Perspective
While specific proprietary synthesis routes may vary, the preparation of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid can be reliably achieved through the N-acylation of its parent amino acid, 3-Azetidinecarboxylic acid (CAS: 36476-78-5).[6][7]
Proposed Synthetic Workflow
The most direct and logical approach involves the reaction of 3-Azetidinecarboxylic acid with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a non-nucleophilic base.
Caption: Proposed synthesis of the target compound via N-acylation.
Mechanistic Rationale and Protocol Considerations
Expertise & Causality: The choice of a tertiary amine base like triethylamine (TEA) is critical. Its primary function is to deprotonate the secondary amine of the azetidine ring, generating a more potent nucleophile. This is necessary because the amine, while nucleophilic, requires activation to efficiently attack the highly electrophilic carbonyl carbon of trifluoroacetic anhydride. An aprotic solvent such as Dichloromethane (DCM) is preferred to prevent side reactions with the anhydride. The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction profile and then allowed to warm to room temperature to ensure completion.
Self-Validating Protocol: Purification is key to ensuring the integrity of the final compound. An acidic aqueous workup serves to protonate any unreacted TEA, rendering it water-soluble for easy removal. The trifluoroacetic acid byproduct is also removed during this phase. The final product's purity can be validated through standard analytical techniques such as NMR spectroscopy (to confirm the structure), LC-MS (to confirm mass and purity), and HPLC.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid make it a valuable building block for creating complex molecules with therapeutic potential.
As a Constrained Amino Acid Analogue
The molecule can be viewed as a conformationally restricted analogue of natural amino acids like proline or alanine. This rigidity is highly advantageous in peptide and peptidomimetic design.[8] By incorporating this scaffold, medicinal chemists can lock a peptide backbone into a specific bioactive conformation, which can lead to:
-
Enhanced Potency: By pre-organizing the molecule for optimal interaction with a receptor or enzyme active site.
-
Increased Selectivity: By disfavoring conformations that would lead to off-target binding.
-
Improved Metabolic Stability: The non-natural azetidine ring is often resistant to degradation by peptidases.
A Scaffold for Diversity-Oriented Synthesis
The carboxylic acid moiety serves as a versatile chemical handle for further elaboration. It can be readily converted into amides, esters, or other functional groups, enabling its integration into larger, more complex molecular frameworks for screening libraries.[9] This is particularly relevant for generating libraries focused on CNS targets, where properties like rigidity and controlled lipophilicity are crucial for crossing the blood-brain barrier.[9]
Caption: Utility as a versatile building block in drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory. The following information is synthesized from available Safety Data Sheets (SDS).[4]
Hazard Identification (GHS Classification):
-
Skin Irritation (Category 2) : Causes skin irritation.[4]
-
Eye Irritation (Category 2A) : Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[4]
Recommended Protective Measures:
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Facilities should be equipped with an eyewash station.[4]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or fumes.[4] Wash hands thoroughly after handling.[4]
-
Storage : Store in a cool, dry place in a tightly sealed container.
Representative Experimental Protocol: Amide Bond Formation
To illustrate the practical utility of this compound, the following section provides a detailed, step-by-step methodology for a standard amide coupling reaction.
Objective: To couple 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid with a representative primary amine (e.g., Benzylamine) using HATU as a coupling agent.
Materials:
-
1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation : To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid (1.0 eq).
-
Dissolution : Dissolve the acid in anhydrous DMF.
-
Activation : Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. Causality: This step forms a highly reactive O-acylisourea intermediate, activating the carboxylic acid for nucleophilic attack.
-
Amine Addition : Add Benzylamine (1.1 eq) dropwise to the activated mixture.
-
Reaction : Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Trustworthiness: This sequential washing protocol ensures the removal of the coupling reagents, excess amine, and base, which is a self-validating system for purification.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.
References
-
LookChem (n.d.). 1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid Safety Data Sheets(SDS). Retrieved from [Link]
-
Acros PharmaTech Limited (2018). SAFETY DATA SHEET. Retrieved from [Link]
- Wadsworth, D. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 798-811.
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Wikipedia (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
- Page, B. D. G., et al. (2012). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 55(22), 10328-10343.
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PubChemLite (n.d.). 1-(2,2,2-trifluoroacetyl)-3-azetidinecarboxylic acid. Retrieved from [Link]
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Amaybio (n.d.). 1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid. Retrieved from [Link]
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ResearchGate (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Retrieved from [Link]
- Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100103.
- Lensen, N., et al. (2007). Straightforward Synthesis of Novel Enantiopure α‑Trifluoromethylated Azetidine 2‑Carboxylic Acid and Homoserines. The Journal of Organic Chemistry, 72(1), 237-240.
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National Center for Biotechnology Information (n.d.). 3-azetidinecarboxylic Acid. PubChem Compound Summary for CID 93192. Retrieved from [Link].
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Progress in Chemistry (2019). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Retrieved from [Link]
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